molecular formula C9H6ClNO B1314644 1H-indole-2-carbonyl Chloride CAS No. 58881-45-1

1H-indole-2-carbonyl Chloride

Cat. No. B1314644
CAS RN: 58881-45-1
M. Wt: 179.6 g/mol
InChI Key: GUMVEYKDOAQLGN-UHFFFAOYSA-N
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Description

1H-indole-2-carbonyl chloride, also known as isatin chloride , is a heterocyclic compound with the following chemical formula: C₉H₆ClNO . It belongs to the indole family and contains both an indole nucleus and a carbonyl chloride functional group. The compound’s structure consists of a benzene ring fused with a pyrrole ring, resulting in an aromatic system.


Synthesis Analysis

The synthesis of 1H-indole-2-carbonyl chloride involves various methods. One common approach is the Vilsmeier-Haack reaction , where isatin (1H-indole-2,3-dione) reacts with phosphorus oxychloride (POCl₃) . This reaction introduces the carbonyl chloride group onto the indole ring, yielding the desired product .


Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbonyl chloride comprises the indole ring (with nitrogen at position 1) and the carbonyl chloride moiety. The chlorine atom is attached to the carbonyl carbon, forming a trigonal planar geometry. The aromaticity of the indole ring contributes to the compound’s stability and reactivity .

Scientific Research Applications

Indole derivatives have been found to possess various biological activities and are used in several scientific fields . Here are some of the applications:

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer cells, microbes, and different types of disorders in the human body .
    • They show various biologically vital properties and have attracted increasing attention in recent years .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthetic Chemistry

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Alkaloid Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They are important types of molecules and natural products and play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • In this field, we aim to highlight the construction of indoles as a moiety in selected alkaloids .
  • Antiviral Research

    • Indole derivatives possess various biological activities, i.e., antiviral .
    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Research

    • Indole derivatives possess various biological activities, i.e., anti-inflammatory .
    • They have been found to have anti-inflammatory properties, which can be beneficial in the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma .
  • Anticancer Research

    • Indole derivatives possess various biological activities, i.e., anticancer .
    • They have been found to have anticancer properties, which can be beneficial in the treatment of various types of cancer .
  • Anti-HIV Research

    • Indole derivatives possess various biological activities, including anti-HIV .
    • They have been found to have anti-HIV properties, which can be beneficial in the treatment of HIV .
  • Antioxidant Research

    • Indole derivatives possess various biological activities, including antioxidant .
    • They have been found to have antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases .
  • Antimicrobial Research

    • Indole derivatives possess various biological activities, including antimicrobial .
    • They have been found to have antimicrobial properties, which can be beneficial in the treatment of various microbial infections .
  • Antitubercular Research

    • Indole derivatives possess various biological activities, including antitubercular .
    • They have been found to have antitubercular properties, which can be beneficial in the treatment of tuberculosis .
  • Antidiabetic Research

    • Indole derivatives possess various biological activities, including antidiabetic .
    • They have been found to have antidiabetic properties, which can be beneficial in the treatment of diabetes .
  • Antimalarial Research

    • Indole derivatives possess various biological activities, including antimalarial .
    • They have been found to have antimalarial properties, which can be beneficial in the treatment of malaria .

properties

IUPAC Name

1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMVEYKDOAQLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473480
Record name 1H-indole-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-2-carbonyl Chloride

CAS RN

58881-45-1
Record name 1H-indole-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In step 1 of Scheme A, bromobenzaldehyde compound a is reacted with azido ester b under basic conditions to yield indole 2-carboxylate ester c. Compound c is then treated in step 2 with benzyl compound d in the presence of alkali metal hydride to afford 1-benzyl indole compound e. In step 3 a Buchwald reaction is carried out by reaction of compound e with protected piperazine f (other cyclic amine may be used) in the presence of suitable catalyst to provide piperazinyl indole g. The ester portion of compound g is hydrolized under basic conditions in step 4 to afford indole-2-carboxylate compound h. In step 5, indole-2-carboxylate compound h is reacted with a chlorine agent such as thionyl chloride, phosphorus oxychloride of oxalyl chloride, to afford indole-2-carboxylic acid chloride compound i. In step 6 acid chloride compound i is reacted with amine i to afford indole-2-carboxamide compound k. Compound k is then deprotected in step 7 to afford compound m, which is a compound of formula I in accordance with the invention.
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Synthesis routes and methods II

Procedure details

A mixture of indole-2-carboxylic acid (2.18 g), N,N-dimethylformamide (52 mg) and thionyl chloride (1.0 ml) in dry dichloromethane (22 ml) was refluxed for 1 hour to give a solution of 2-indolylcarbonyl chloride.
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2.18 g
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52 mg
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1 mL
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22 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 1H-Indole-2-carboxylic acid (2.50 g, 15.5 mmol) and acetyl chloride (31 mL, 0.43 mol) in Et2O (31.5 mL) was added phosphorus pentachloride (3.55 g, 17.1 mmol) in portions, and the mixture was then heated under reflux for 1.5 hours. The cooled reaction mixture was concentrated under reduced pressure, and the crude product obtained thus was recrystallized from heptanes to give 1H-indole-2-carbonyl chloride (2.04 g, 73%) as yellow needles.
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2.5 g
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31 mL
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31.5 mL
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3.55 g
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Synthesis routes and methods IV

Procedure details

A suspension of indole-2-carboxylic acid (0.742 g, 4.6 mmol) in dichloromethane (3 mL) was treated with oxalyl chloride (0.700 g, 5.52 mmol) and one drop of dimethyl formamide. The reaction mixture was shaken for 18 h. The solvent was removed under reduced pressure and dried under high vacuum to afford a quantitative amount of 1H-2-indolecarbonyl chloride. The oil was directly used in the following reaction.
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0.742 g
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3 mL
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Synthesis routes and methods V

Procedure details

According to the synthesis scheme shown above, a mixture of indole-2-carboxylic acid (98 mg, 0.61 mmol, purchased from ACROS Co.), 10 ml benzene and thionyl chloride (SOCl2) (224 ml, 3.1 mmol) was placed in a 50 ml round-bottom flask purged with nitrogen gas and refluxed for 2 h while stirring, followed by cooling to room temperature. The mixture was concentrated to dry within a concentrator under a reduced pressure, and after the addition of 10 ml benzene, the mixture was concentrated again. Excess thionyl chloride (SOCl2) was removed from the mixture by three repeats of adding 10 ml benzene and concentrating the mixture, thus obtaining the title compound in the form of a yellow solid.
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98 mg
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224 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-2-carbonyl Chloride
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1H-indole-2-carbonyl Chloride
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1H-indole-2-carbonyl Chloride
Reactant of Route 4
1H-indole-2-carbonyl Chloride
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1H-indole-2-carbonyl Chloride
Reactant of Route 6
1H-indole-2-carbonyl Chloride

Citations

For This Compound
48
Citations
K Onda, R Shiraki, T Ogiyama, K Yokoyama… - Bioorganic & medicinal …, 2008 - Elsevier
… Finally, a coupling reaction between 14 and 5-chloro-1H-indole-2-carbonyl chloride afforded the … Finally, a coupling reaction with 5-chloro-1H-indole-2-carbonyl chloride afforded the …
Number of citations: 20 www.sciencedirect.com
KA Sweidana, M Ala'a, MKA Sinib, R Joshi - J. Indian Chem. Soc, 2020 - researchgate.net
A new series of 1H-indole-2-carboxamide derivatives has been prepared by simple procedures in good yields, followed by complete characterization using nuclear magnetic resonance…
Number of citations: 1 www.researchgate.net
N Naik, V Sharath, HV Kumar - European Journal of Chemistry, 2012 - eurjchem.com
… General procedure for the synthesis of 1H-indole-2carbonyl chloride analogues (5a-g) To a solution of 1H‐indole‐2‐carbonyl chloride (1 mM) in dry THF (10 mL) substituted anilines …
Number of citations: 4 www.eurjchem.com
K Onda, T Suzuki, R Shiraki, Y Yonetoku… - Bioorganic & medicinal …, 2008 - Elsevier
… Coupling reactions of commercially available substituted 4-bromoanilines 6a–i with 5-chloro-1H-indole-2-carboxylic acid or 5-chloro-1H-indole-2-carbonyl chloride gave intermediate …
Number of citations: 31 www.sciencedirect.com
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… O-TBS protection of 18-a and subsequent amide coupling between 18-b and 1H-indole-2-carbonyl chloride gave 18-c, which underwent O-TBS deprotection to afford the target …
Number of citations: 18 www.sciencedirect.com
T Padrtová, P Marvanová, R Kubínová… - Current organic …, 2020 - ingentaconnect.com
… The product from the previous step, 1H-indole-2-carbonyl chloride (1; 1 equivalent), was dissolved in 30 mL of tetrahydrofuran and the solution was added dropwise to the reaction …
Number of citations: 3 www.ingentaconnect.com
G Shattat, T Al-Qirim, GA Sheikha… - Journal of Enzyme …, 2013 - Taylor & Francis
… The target compounds were synthesized by the coupling reaction of 5-fluoro-1H-indole-2-carbonyl chloride and an excess of the corresponding aminoanthraquinone (c–g) in the …
Number of citations: 18 www.tandfonline.com
F Lu, B Chen, C Wang, C Zhuang, Z Miao… - Monatshefte für Chemie …, 2019 - Springer
… The mixture was stirred at 0 C for 2 h and concentrated in vacuum to afford 5,6,7-trimethoxy-1-methyl-1H-indole-2-carbonyl chloride (5a). Then, it was used directly for the next step, and …
Number of citations: 3 link.springer.com
S Bardaweel, R Aljanabi, D Sabbah, K Sweidan - Molecules, 2022 - mdpi.com
… N-(4-acetylphenyl)-1H-indole-2-carboxamide (S7): A solution of 1H-indole-2-carbonyl chloride was prepared in 15 mL DCM in iced water bath, followed by addition of 4-…
Number of citations: 6 www.mdpi.com
M Al-Najdawi, B Al-Jaidi, Q Al-Balas, T Al-Qirim… - 2019 - nopr.niscpr.res.in
… The 1H-indole-2-carboxylic acid (1) on reaction (70-80 C) with thionyl chloride in presence of dichloromethane (DCM) resulted in the formation of 1H- indole-2-carbonyl chloride (2). …
Number of citations: 1 nopr.niscpr.res.in

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